N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide
Description
N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide is a chemical compound with a complex structure that includes both aromatic and aliphatic components
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c1-23-13-6-3-2-5-12(13)8-10-17-15(20)11-24-14-7-4-9-18-16(14)19(21)22/h2-7,9H,8,10-11H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKLLZGUOKEFOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)COC2=C(N=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide typically involves multiple steps. One common method includes the reaction of 2-methoxyphenyl ethylamine with 2-nitropyridine-3-ol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The methoxy group can be demethylated using boron tribromide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Boron tribromide in dichloromethane.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of the corresponding amine derivative.
Reduction: Formation of the demethylated product.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aromatic and nitro groups. These interactions can modulate biological pathways and result in various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitrophenyl)oxyacetamide
- N-[2-(2-methoxyphenyl)ethyl]-2-(3-nitropyridin-4-yl)oxyacetamide
Uniqueness
N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
